Sulfanilic acid, N-(amidinoamidino)-
Overview
Description
Sulfanilic acid, also known as 4-aminobenzenesulfonic acid, is an organic compound with the formula H3NC6H4SO3 . It is an off-white solid and a zwitterion, which explains its high melting point . It is a common building block in organic chemistry .
Synthesis Analysis
Sulfanilic acid can be produced by sulfonation of aniline with concentrated sulfuric acid . This process proceeds via phenylsulfamic acid, a zwitterion with a N-S bond . Various acids like sulfanilic acid, citric acid, chloroacetic acid, anthranilic acid, malic acid, and nicotinic acid have been used to catalyze the synthesis of 1-amidoalkyl-2-naphthols, out of which sulfanilic acid came out to be the most effective catalyst under solvent-free condition .Molecular Structure Analysis
The molecular formula of Sulfanilic acid is C6H7NO3S . The IUPAC name for the compound is 4-Aminobenzene-1-sulfonic acid . The structure of the compound can be represented as OS(=O)(=O)c1ccc(N)cc1 .Chemical Reactions Analysis
Sulfanilic acid is a versatile catalyst for the synthesis of 1-amidoalkyl-2-naphthols . It has been reported that 1-amidoalkyl-2-naphthols can be converted to biologically active 1-aminoalkyl-2-naphthols derivatives by an amide hydrolysis reaction . In addition, 1-amidoalkyl-2-naphthols can also be converted to 1, 3-oxazine derivatives .Physical and Chemical Properties Analysis
Sulfanilic acid has a molar mass of 173.19 and a density of 1.485 . It has a melting point of 288Scientific Research Applications
Environment-Friendly Alternatives for Industrial Applications
Sulfamic acid, closely related to sulfanilic acid derivatives, is recognized for its environment-friendly properties as an alternative electrolyte for industrial acid cleaning and corrosion inhibition. It serves as a safer and less toxic option for the removal of scales and rust from metals and ceramics, highlighting its significance in reducing environmental impact and enhancing sustainability in industrial processes (Verma & Quraishi, 2022).
Advances in Metal Sulfide Research for Renewable Energy
Research into metal sulfide precipitation has identified potential applications in effluent treatment processes and industrial hydrometallurgy, underscoring the role of sulfonamide derivatives in advancing renewable energy technologies. The integration of fundamental and applied studies in this area is crucial for developing efficient methods to treat and reuse water contaminated by industrial processes, thereby contributing to sustainability and environmental conservation (Lewis, 2010).
Medicinal Chemistry and Therapeutic Applications
Sulfa drug analogs, including N-sulfonylamino azinones, have demonstrated a wide range of biological activities. These compounds are explored for their potential in treating neurological disorders, showcasing the medicinal importance of sulfanilic acid derivatives in developing new therapeutic agents (Elgemeie, Azzam, & Elsayed, 2019).
Contributions to Antitumor Research
The exploration of sulfonamides in antitumor agents reveals their critical role in medicinal chemistry, particularly in the planning and development of bioactive substances. These investigations highlight the potential of sulfonamide compounds in contributing to cancer treatment, demonstrating their versatility and importance in medical research (Azevedo-Barbosa et al., 2020).
Nutritional and Environmental Interactions
The relationship between sulfur amino acids and diet-induced fatty liver diseases illustrates the nutritional significance of sulfur-containing compounds. This research provides insights into preventive and therapeutic strategies for metabolic disorders, emphasizing the broader health implications of sulfur nutrition (Toohey, 2014).
Mechanism of Action
Mode of Action
Biguanides interact with their targets by inhibiting the activity of mitochondrial complex I . This inhibition leads to a decrease in ATP production, causing a state of energy stress within the cell . In response to this energy stress, cells activate compensatory mechanisms, such as increasing glucose uptake and reducing glucose production . This mode of action is unique among oral antihyperglycemic drugs .
Pharmacokinetics
The pharmacokinetics of biguanides, including N-(4-Sulfophenyl)biguanide, involve absorption, distribution, metabolism, and excretion (ADME). Biguanides are absorbed from the gastrointestinal tract and distributed throughout the body . The pharmacokinetic properties of biguanides can be influenced by various factors, including renal function, age, and the presence of other medications .
Action Environment
The action, efficacy, and stability of N-(4-Sulfophenyl)biguanide can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which can influence its absorption and distribution . Additionally, the presence of other medications can affect the pharmacokinetics of biguanides, potentially altering their efficacy and safety
Biochemical Analysis
Biochemical Properties
N-(4-Sulfophenyl)biguanide interacts with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
It has been observed that exposure to sulfanilic acid, a related compound, can have a starvation-like effect on bacterial cells It is possible that N-(4-Sulfophenyl)biguanide may have similar effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that sulfanilic acid, a related compound, can be produced by sulfonation of aniline with concentrated sulfuric acid . This process involves a series of intramolecular rearrangements It is possible that N-(4-Sulfophenyl)biguanide may exert its effects through similar molecular mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that sulfanilic acid, a related compound, is involved in the biodegradation pathway in certain bacteria It is possible that N-(4-Sulfophenyl)biguanide may be involved in similar metabolic pathways
Properties
IUPAC Name |
4-[[amino-(diaminomethylideneamino)methylidene]amino]benzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O3S/c9-7(10)13-8(11)12-5-1-3-6(4-2-5)17(14,15)16/h1-4H,(H,14,15,16)(H6,9,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MURZSIQUBHOHPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C(N)N=C(N)N)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30960204 | |
Record name | 4-(N'-Carbamimidoylcarbamimidamido)benzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30960204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6405-80-7, 39604-29-0 | |
Record name | Sulfanilic acid, N-(amidinoamidino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006405807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenylbiguanide-p-sulfonic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17580 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(N'-Carbamimidoylcarbamimidamido)benzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30960204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(Amidinoamidino)sulfanilic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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